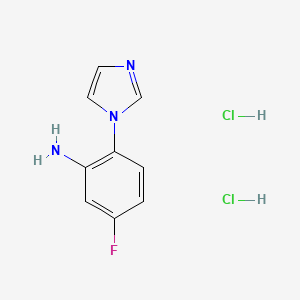
5-Fluoro-2-(1H-imidazol-1-yl)aniline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-(1H-imidazol-1-yl)aniline dihydrochloride is a chemical compound that features a fluorine atom, an imidazole ring, and an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the imidazole ring, a common structural motif in many biologically active molecules, adds to its significance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(1H-imidazol-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoro-2-nitroaniline and imidazole.
Reduction: The nitro group of 5-fluoro-2-nitroaniline is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Nucleophilic Substitution: The resulting 5-fluoro-2-aminobenzene undergoes nucleophilic substitution with imidazole in the presence of a suitable base like potassium carbonate.
Purification: The product is purified using recrystallization or column chromatography to obtain 5-Fluoro-2-(1H-imidazol-1-yl)aniline.
Formation of Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Fluoro-2-(1H-imidazol-1-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the aniline moiety.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a base.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the imidazole ring or aniline moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Fluoro-2-(1H-imidazol-1-yl)aniline dihydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving the imidazole ring.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical assays.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.
Chemical Biology: Used as a probe or ligand in various chemical biology applications to study biological processes at the molecular level.
作用机制
The mechanism of action of 5-Fluoro-2-(1H-imidazol-1-yl)aniline dihydrochloride depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their activity, either as an agonist or antagonist.
Pathway Interference: Affecting biochemical pathways by interacting with key molecular targets.
相似化合物的比较
Similar Compounds
- 2-(1H-Imidazol-1-yl)aniline
- 5-Chloro-2-(1H-imidazol-1-yl)aniline
- 5-Bromo-2-(1H-imidazol-1-yl)aniline
Comparison
- Structural Differences : The presence of different halogen atoms (fluorine, chlorine, bromine) can significantly affect the compound’s reactivity, biological activity, and physical properties.
- Reactivity : Fluorine, being highly electronegative, can influence the electronic distribution in the molecule, potentially altering its reactivity compared to its chloro or bromo counterparts.
- Biological Activity : The specific halogen can impact the compound’s binding affinity and specificity towards biological targets, making 5-Fluoro-2-(1H-imidazol-1-yl)aniline unique in its interactions.
属性
IUPAC Name |
5-fluoro-2-imidazol-1-ylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3.2ClH/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13;;/h1-6H,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPNCNOMUXNJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)N2C=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
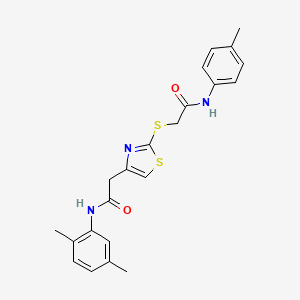
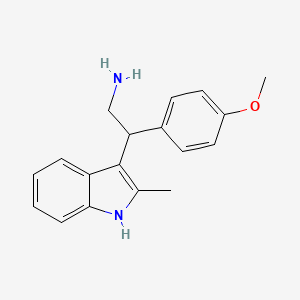
![5-ethyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992161.png)
![4-bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2992164.png)
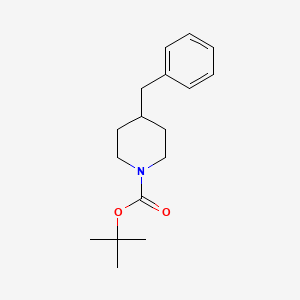
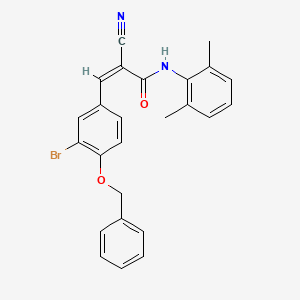
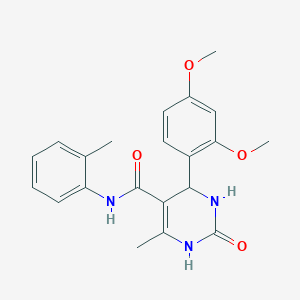
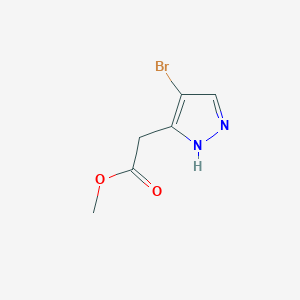
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2992172.png)
![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2992174.png)
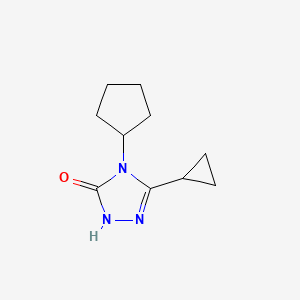
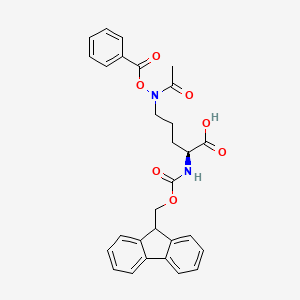
![(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2992178.png)
![5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2992179.png)
